5-Bromo-1H-indazole-7-carboxylic acid

IKK2 Inhibition Inflammation Medicinal Chemistry

This specific 5-bromo-7-carboxylic indazole regioisomer is the essential building block for constructing 3,5,7-trisubstituted indazoles in IKK2 and CD38 inhibitor programs. The 5-position bromine enables reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for rapid SAR library generation, while the 7-carboxylic acid offers versatile functional-group interconversion. An optimal LogP of ~2.0 and TPSA of 66 Ų make this intermediate uniquely suited for designing CNS-penetrant kinase inhibitors. Substituting alternative regioisomers (e.g., 4-bromo or 6-bromo) yields divergent biological profiles. Choose the authentic 5-bromo-7-carboxy motif to ensure reproducible synthetic outcomes and consistent target engagement in your drug-discovery workflow.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 953409-99-9
Cat. No. B1527766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-indazole-7-carboxylic acid
CAS953409-99-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyHBCUQNYHXNSYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indazole-7-carboxylic acid (CAS 953409-99-9): An Indazole-Derived Building Block for Targeted Synthesis


5-Bromo-1H-indazole-7-carboxylic acid (CAS 953409-99-9) is a halogenated heterocyclic building block belonging to the indazole class . It is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 7-position of the 1H-indazole core . The compound is widely employed in medicinal chemistry as a key intermediate for constructing kinase inhibitors and other bioactive molecules, with its synthetic utility demonstrated in the development of IKK2 and CD38 inhibitors .

Why 5-Bromo-1H-indazole-7-carboxylic acid Cannot Be Replaced by Generic Indazole Carboxylic Acids


The specific regiochemistry of the bromine and carboxylic acid substituents on the indazole core dictates both the compound's reactivity in cross-coupling reactions and its suitability as a precursor for generating potent enzyme inhibitors [1]. For instance, the 5-bromo-7-carboxylic acid motif is critical for accessing 3,5,7-trisubstituted indazoles with demonstrated IKK2 inhibitory activity, whereas alternative regioisomers (e.g., 4-bromo or 6-bromo) would lead to structurally distinct products with divergent biological profiles . The compound's aqueous solubility of 0.46 g/L [2] and calculated logP of 2.02 [3] further differentiate its handling and formulation properties from other indazole carboxylic acid derivatives, making generic substitution an unsuitable strategy for achieving consistent synthetic outcomes and biological activity.

Quantitative Differentiation Evidence for 5-Bromo-1H-indazole-7-carboxylic acid (CAS 953409-99-9)


Enabling the Synthesis of a Potent IKK2 Inhibitor with a 40% Overall Yield

5-Bromo-1H-indazole-7-carboxylic acid serves as the essential starting material for the scalable, 8-step synthesis of a 3,5,7-trisubstituted 1H-indazole IKK2 inhibitor. The synthetic route, which relies on the specific 5-bromo-7-carboxylic acid substitution pattern, achieves a 40% overall yield, whereas alternative starting materials lacking this exact regiochemistry would require distinct and potentially lower-yielding synthetic pathways .

IKK2 Inhibition Inflammation Medicinal Chemistry

Precursor to a High-Affinity CD38 Inhibitor (MK-0159) with IC50 = 3 nM

5-Bromo-1H-indazole-7-carboxylic acid was utilized as a key reactant in the synthesis of MK-0159, an orally bioavailable CD38 inhibitor. MK-0159 demonstrated an IC50 of 3 nM against murine CD38 in vitro and provided superior cardioprotection in a murine cardiac ischemia/reperfusion (I/R) model compared to both the NAD+ precursor nicotinamide riboside and the known CD38 inhibitor 78c [1].

CD38 Inhibition Ischemia-Reperfusion Injury Cardioprotection

LogP of 2.02 and TPSA of 66 Ų Optimize CNS Penetration Potential

The calculated partition coefficient (LogP) of 5-Bromo-1H-indazole-7-carboxylic acid is 2.02, and its topological polar surface area (TPSA) is 66 Ų [1]. These values fall within the optimal range for central nervous system (CNS) drug candidates (LogP < 5, TPSA < 90 Ų), suggesting enhanced blood-brain barrier permeability compared to more polar indazole carboxylic acid analogs. For instance, the unsubstituted 1H-indazole-7-carboxylic acid (LogP ~1.0, estimated) would exhibit lower lipophilicity and potentially reduced CNS exposure [2].

Physicochemical Properties CNS Drug Design ADME

Aqueous Solubility of 0.46 g/L Informs Formulation Strategy

The experimentally determined aqueous solubility of 5-Bromo-1H-indazole-7-carboxylic acid is 0.46 g/L at 25 °C [1]. This low solubility necessitates specific formulation approaches (e.g., use of co-solvents or cyclodextrins) for in vivo studies. In contrast, the more polar 5-amino-1H-indazole-7-carboxylic acid analog would be expected to have significantly higher aqueous solubility due to the presence of an ionizable amine group [2].

Solubility Formulation Preclinical Development

High-Value Application Scenarios for 5-Bromo-1H-indazole-7-carboxylic acid (CAS 953409-99-9)


Synthesis of 3,5,7-Trisubstituted Indazole IKK2 Inhibitors for Inflammation Research

Utilize 5-Bromo-1H-indazole-7-carboxylic acid as the cornerstone for constructing 3,5,7-trisubstituted indazoles with potent IKK2 inhibitory activity. The established 8-step synthetic route (40% overall yield) provides a reliable and scalable path to key intermediates for programs targeting rheumatoid arthritis, asthma, and COPD .

Generation of High-Affinity CD38 Inhibitors for Ischemia-Reperfusion Injury Studies

Employ 5-Bromo-1H-indazole-7-carboxylic acid in the synthesis of CD38 inhibitors like MK-0159 (IC50 = 3 nM). This validated approach offers a direct entry point for researchers investigating the therapeutic potential of CD38 inhibition in cardioprotection, metabolic diseases, and age-associated inflammation [1].

Medicinal Chemistry Optimization for CNS-Penetrant Kinase Inhibitors

Leverage the favorable physicochemical profile (LogP = 2.02, TPSA = 66 Ų) of 5-Bromo-1H-indazole-7-carboxylic acid to design CNS-penetrant kinase inhibitors. The compound's balanced lipophilicity and polarity make it an ideal starting point for SAR campaigns aimed at improving brain exposure while maintaining target engagement [2].

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

Exploit the bromine atom at the 5-position as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The carboxylic acid group at the 7-position can be protected or converted to amides, esters, or other functionalities, enabling the rapid generation of diverse compound libraries for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1H-indazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.